

Physical and chemical properties of 1-(5-methyl-1H-pyrazol-3-yl)ethanone

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Compound of Interest

Compound Name: 1-(5-Methyl-1H-pyrazol-3-yl)ethanone

Cat. No.: B2670252

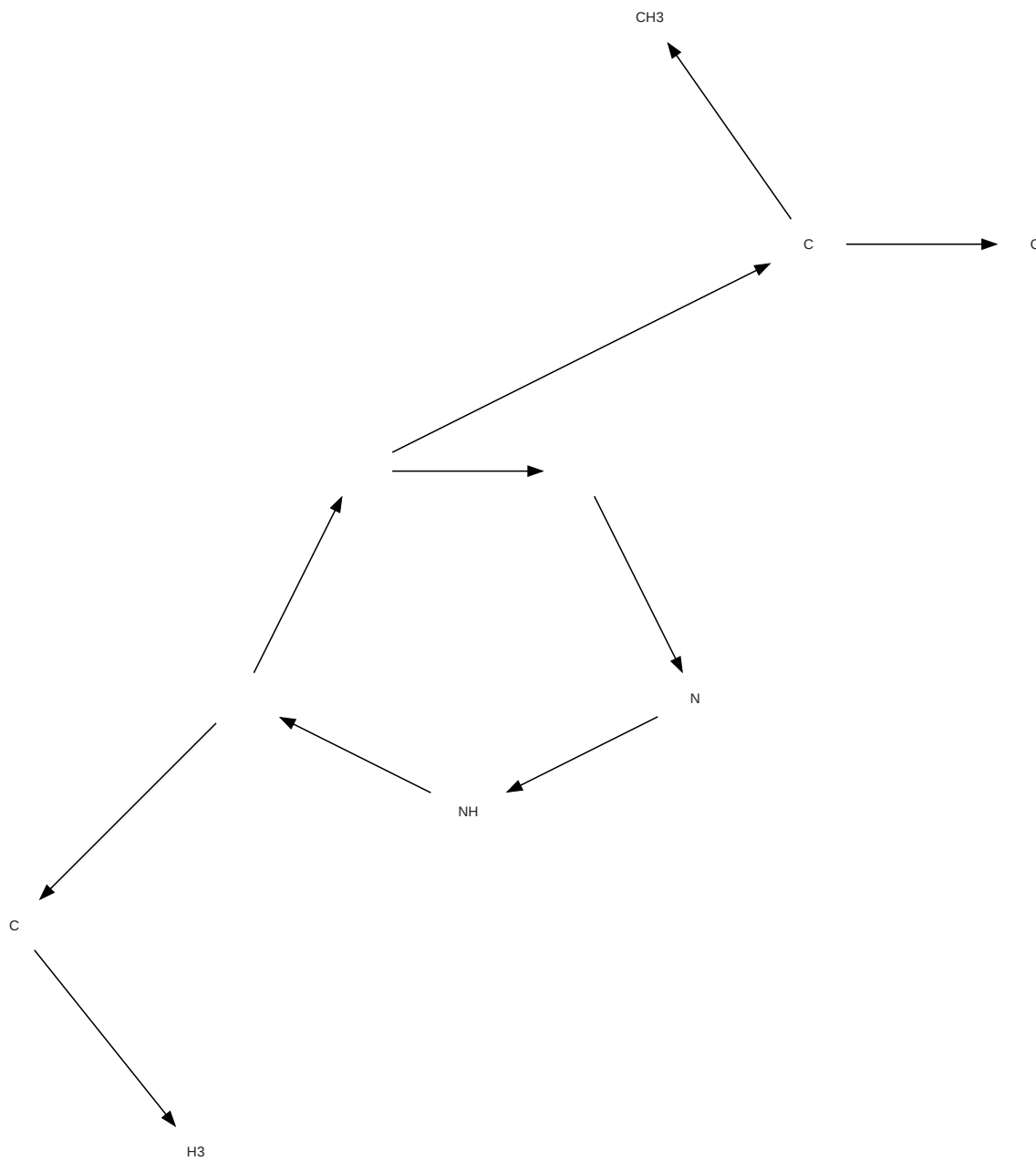
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An In-depth Technical Guide to the Physicochemical Properties of **1-(5-methyl-1H-pyrazol-3-yl)ethanone**

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone of medicinal and materials chemistry.^[1] Its unique electronic properties and structural stability have made it a privileged scaffold in drug discovery, leading to blockbuster drugs for a range of therapeutic areas.^[1] **1-(5-methyl-1H-pyrazol-3-yl)ethanone** (CAS No: 17357-74-3) is a key derivative, serving as a versatile and highly valuable building block for the synthesis of more complex molecular architectures.^{[2][3]} The presence of three distinct reactive centers—the pyrazole ring, the N-H proton, and the acetyl group—provides chemists with a powerful tool for molecular elaboration.

This technical guide offers a comprehensive overview of the essential physical and chemical properties of **1-(5-methyl-1H-pyrazol-3-yl)ethanone**. It is designed for researchers, scientists, and drug development professionals, providing not only core data but also the scientific context behind its synthesis, reactivity, and characterization.



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Caption: Chemical structure of **1-(5-methyl-1H-pyrazol-3-yl)ethanone**.

Core Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application in synthetic chemistry. The data for **1-(5-methyl-1H-pyrazol-3-yl)ethanone** is summarized below.

Property	Value	Source
CAS Number	17357-74-3	[2][3]
Molecular Formula	C ₆ H ₈ N ₂ O	-
Molecular Weight	124.14 g/mol	-
Appearance	White to light yellow crystalline powder (predicted)	
Melting Point	Data not available in searched literature.	-
Boiling Point	Data not available in searched literature.	-
Solubility	Limited solubility in water; soluble in organic solvents like ethanol, methanol, and acetone.	[4]

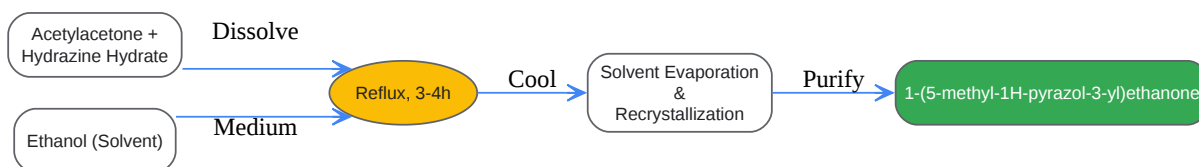
Solubility Profile: Like many heterocyclic compounds, the solubility of **1-(5-methyl-1H-pyrazol-3-yl)ethanone** is dictated by the interplay of its polar and non-polar features. The pyrazole ring's N-H group and the carbonyl oxygen can participate in hydrogen bonding, affording some limited solubility in polar protic solvents like water.[4] However, the overall hydrocarbon framework makes it more readily soluble in common organic solvents such as alcohols, acetone, and chlorinated solvents.[4] This solubility profile is advantageous for its use in a wide range of reaction conditions.

Synthesis and Chemical Reactivity

A Foundational Synthetic Protocol: The Knorr Pyrazole Synthesis

A robust and widely adopted method for synthesizing the 3,5-substituted pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For **1-(5-methyl-1H-pyrazol-3-yl)ethanone**, the logical precursors are acetylacetone (a 1,3-dicarbonyl) and hydrazine hydrate.

The choice of acetylacetone is causal: its two carbonyl groups exhibit different reactivities, allowing for regioselective cyclization upon reaction with the two nucleophilic centers of hydrazine, leading directly to the desired pyrazole isomer.



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Caption: General workflow for the synthesis of **1-(5-methyl-1H-pyrazol-3-yl)ethanone**.

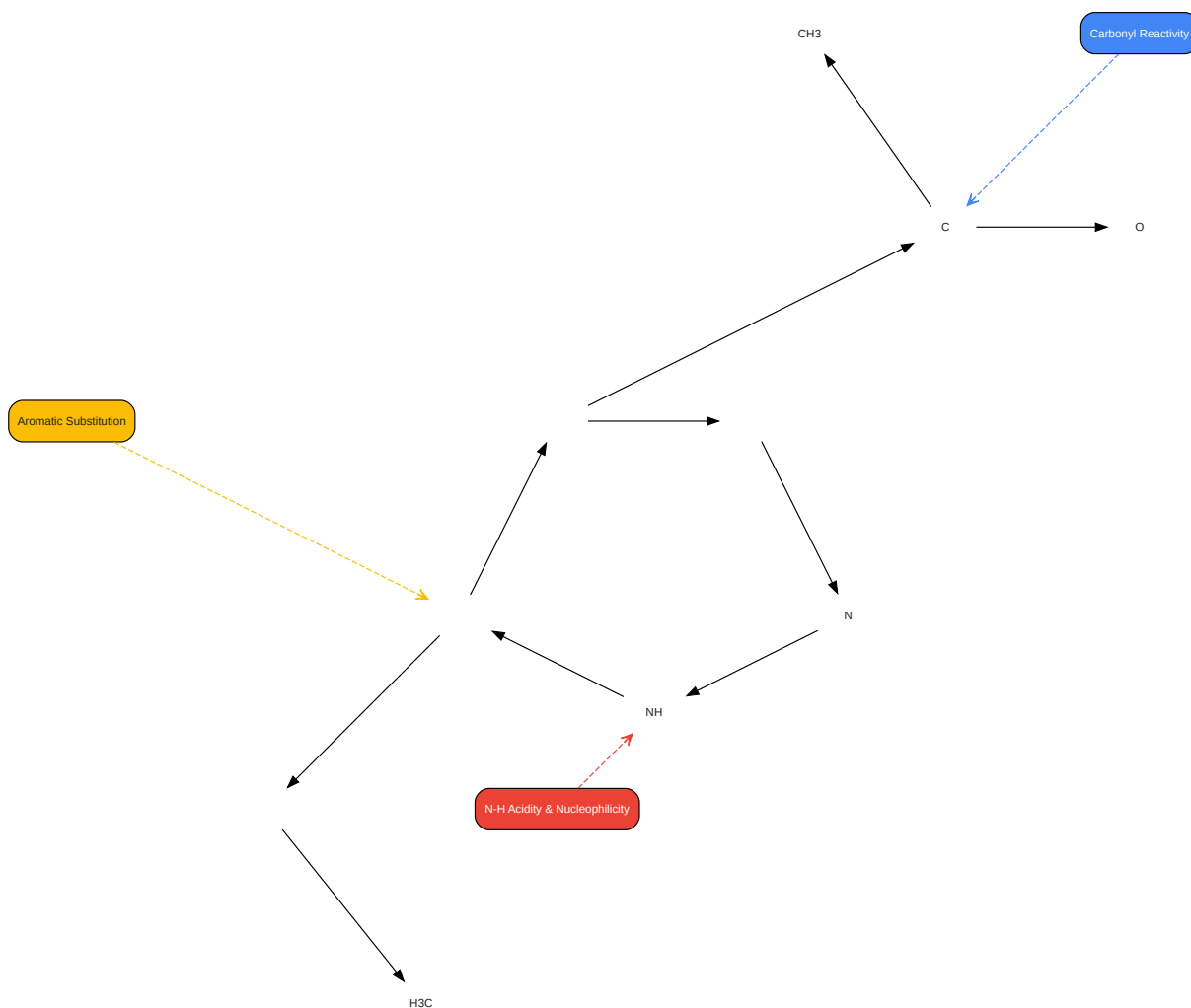
Step-by-Step Experimental Protocol:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 eq) and ethanol (5 mL per gram of acetylacetone).
- **Reagent Addition:** While stirring, slowly add hydrazine hydrate (1.0-1.1 eq) to the solution. The addition may be exothermic.
- **Reaction:** Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Isolation:** After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

- Purification: The resulting crude solid is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.[5]
- Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination, NMR, and IR spectroscopy.

A Map of Chemical Reactivity

The synthetic utility of **1-(5-methyl-1H-pyrazol-3-yl)ethanone** stems from its multiple reactive sites, which can be addressed with high selectivity.



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Caption: Key reactive sites on the **1-(5-methyl-1H-pyrazol-3-yl)ethanone** scaffold.

- **N-H Acidity and Nucleophilicity:** The N-H proton is weakly acidic and can be deprotonated by a suitable base. The resulting pyrazolate anion is a potent nucleophile, readily undergoing N-alkylation or N-arylation reactions. This is a primary pathway for introducing diversity at the N-1 position of the pyrazole ring.
- **Carbonyl Electrophilicity:** The acetyl group's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This allows for a wide range of transformations, including condensations (e.g., aldol, Claisen-Schmidt), reductions to the corresponding alcohol, or conversion to oximes and hydrazones.[\[6\]](#)
- **Aromatic Substitution:** The pyrazole ring itself can undergo electrophilic aromatic substitution. The C-4 position is generally the most activated site for such reactions due to the directing effects of the two nitrogen atoms.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of a synthesized compound. The following sections describe the expected spectroscopic data based on analysis of structurally similar pyrazole derivatives.[\[1\]](#)[\[5\]](#)[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

Expected ^1H NMR Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Rationale
~10-12	Broad Singlet	1H	N-H	The N-H proton of pyrazoles is typically deshielded and appears as a broad signal due to quadrupole broadening and exchange.
~6.3	Singlet	1H	Pyrazole C4-H	This proton is in an electron-rich aromatic environment. [1]
~2.6	Singlet	3H	-C(O)CH ₃	Protons of the acetyl methyl group.

| ~2.3 | Singlet | 3H | Pyrazole C5-CH₃ | Protons of the methyl group attached to the pyrazole ring. |

Expected ¹³C NMR Data (in CDCl₃, 101 MHz)

Chemical Shift (δ ppm)	Assignment	Rationale
~195	C=O	Characteristic chemical shift for a ketone carbonyl carbon.
~150	Pyrazole C5-CH ₃	Quaternary carbon of the pyrazole ring attached to the methyl group.
~145	Pyrazole C3-C(O)	Quaternary carbon of the pyrazole ring attached to the acetyl group.
~108	Pyrazole C4-H	The C-4 carbon signal appears at a relatively high field due to the electron-donating effect of the ring nitrogens.[1]
~27	-C(O)CH ₃	Carbon of the acetyl methyl group.

| ~14 | Pyrazole C5-CH₃ | Carbon of the C-5 methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300 - 3100 (broad)	N-H Stretch	Pyrazole N-H
2950 - 2850	C-H Stretch	Methyl (CH ₃)
~1680	C=O Stretch	Ketone
1590 - 1550	C=N / C=C Stretch	Pyrazole Ring

| ~1290 | C-N Stretch | Pyrazole Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For **1-(5-methyl-1H-pyrazol-3-yl)ethanone**, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M^+) peak at $m/z = 124$. Key fragmentation pathways would likely involve the loss of a methyl radical ($\bullet\text{CH}_3$) from the acetyl group to give a fragment at $m/z = 109$, or the loss of the entire acetyl group ($\bullet\text{COCH}_3$) to give a fragment at $m/z = 81$.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling **1-(5-methyl-1H-pyrazol-3-yl)ethanone**. The following guidelines are based on safety data sheets for structurally related pyrazole compounds.^{[8][9]}

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.^{[8][9]} Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^[8] Keep away from incompatible materials such as strong oxidizing agents.
- First Aid:
 - Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.^[8]
 - Skin: Wash off immediately with soap and plenty of water.
 - Ingestion: If swallowed, seek immediate medical assistance.^[8]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

1-(5-methyl-1H-pyrazol-3-yl)ethanone is a foundational building block in synthetic chemistry, offering a unique combination of stability and reactivity. Its well-defined physicochemical properties, straightforward synthesis, and versatile functional handles make it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its characteristics, as outlined in this guide, is the first step toward unlocking its full potential in the creation of novel and impactful chemical entities.

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